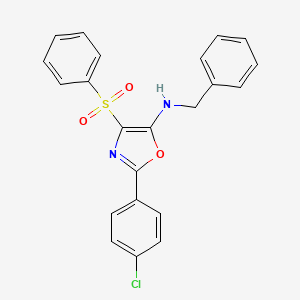

4-(benzenesulfonyl)-N-benzyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine

Description

This compound is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, an N-benzylamine substituent at position 5, and a 4-chlorophenyl group at position 2. Its molecular formula is C22H17ClN2O3S (molecular weight: 424.9 g/mol).

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3S/c23-18-13-11-17(12-14-18)20-25-22(29(26,27)19-9-5-2-6-10-19)21(28-20)24-15-16-7-3-1-4-8-16/h1-14,24H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJENSKIESDIBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(benzenesulfonyl)-N-benzyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Benzenesulfonyl group : Known for its role in enhancing solubility and bioavailability.

- Benzyl group : Often contributes to the lipophilicity of the molecule.

- 4-Chlorophenyl group : Enhances biological activity through increased binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzenesulfonyl moiety acts as a pharmacophore, while the oxazole ring provides structural rigidity, facilitating optimal orientation for interaction with biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies : Compounds were tested against the NCI-60 cell line panel. Results indicated that certain derivatives showed GI50 values ranging from 2.02 μM to 7.82 μM, indicating effective growth inhibition across multiple cancer types .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 4c | CNS | 3.24 |

| 2a | Leukemia | Significant selectivity |

| 2d | Inactive | N/A |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH method. Results showed varying degrees of inhibition among different derivatives, with some exhibiting notable antioxidant properties while remaining less effective than standard antioxidants .

Antimicrobial Activity

Predictions based on PASS (Prediction of Activity Spectra for Substances) suggest that the compound may possess anti-infective and antimycobacterial activities. This opens avenues for further exploration in treating infections .

Case Studies and Research Findings

- Synthesis and Testing : A study focused on synthesizing novel sulfonamide derivatives related to this compound and evaluating their anticancer activities against the NCI panel. The findings highlighted structure–activity relationships (SAR) that could guide future drug design .

- Antioxidant Evaluation : Another research effort assessed the antioxidant capacity of similar oxazole-containing compounds, revealing promising results that could be leveraged in therapeutic applications .

- Potential Drug Development : The unique structural features of this compound suggest its potential as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Compound A : 4-(Benzenesulfonyl)-N-benzyl-2-(3-chlorophenyl)-1,3-oxazol-5-amine

- Structure : Differs in the position of the chlorine atom (3-chlorophenyl vs. 4-chlorophenyl).

- Molecular Weight : 424.9 g/mol (identical to the target compound).

- Implications: Positional isomerism may alter steric interactions in target binding.

Compound B : 4-(Benzenesulfonyl)-2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

- Structure : Fluorine replaces chlorine at the phenyl ring; N-benzyl group is substituted with a 4-methoxyphenylmethyl group.

- Molecular Weight : 438.48 g/mol.

Core Heterocycle Modifications

Compound C : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

- Structure : Replaces oxazole with thiazole (sulfur instead of oxygen).

- Molecular Formula : C20H22ClN3O4S2.

- Implications : Thiazole’s lower electronegativity may reduce hydrogen-bonding capacity compared to oxazole. The dual sulfonyl groups could enhance interactions with positively charged residues in enzymes .

Pharmacophore Additions

Compound D : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine

Structural and Functional Data Table

Research Findings and Implications

- Substituent Position : Para-substituted chlorophenyl (target compound) maximizes planarity and π-π stacking in hydrophobic binding pockets, whereas meta- or ortho-substitutions (Compounds A, D) may disrupt interactions .

- Solubility Modifications : Polar groups like morpholine (Compound D) or methoxy (Compound B) address the inherent lipophilicity of benzenesulfonyl derivatives, aiding in pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.